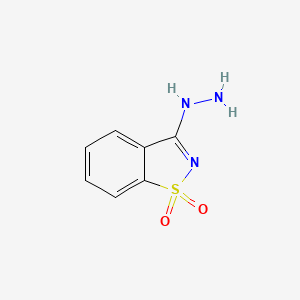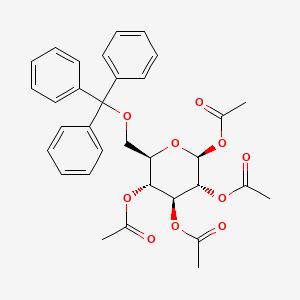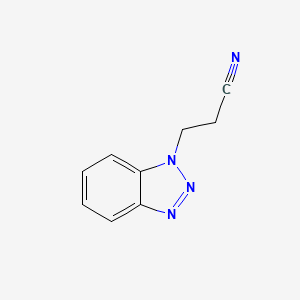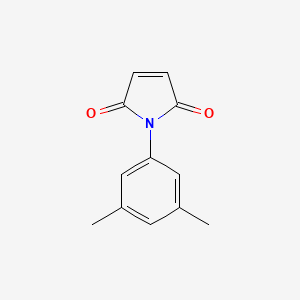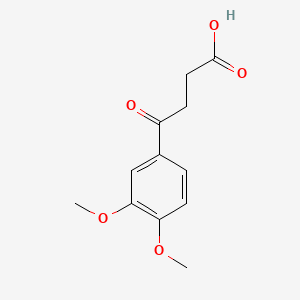
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Similarly, optically active oxazoles are obtained by treating 3,4-dimethoxybenzoyl chloride with isocyanide synthons in the presence of a superbase . These methods suggest potential synthetic routes that could be adapted for the synthesis of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods. For example, the structure of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single-crystal X-ray diffraction studies . The molecular structure of strongly fluorescent oxazoles was also obtained by X-ray analysis . These techniques are crucial for confirming the molecular structure of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid once synthesized.
Chemical Reactions Analysis
The related compounds undergo specific chemical reactions. Methional, derived from 4-methylthio-2-oxobutanoate, induces apoptosis in BAF3 murine lymphoid cells . The transformation of oxazolone into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis with hydrochloric acid in methanol . These reactions highlight the reactivity of the carbonyl and oxo groups, which are also present in 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid, indicating potential reactivity pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid. The crystal structure, thermal stability, and absorption properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been characterized . The fluorescence properties of oxazoles have been studied, showing high quantum yields . These properties are important for the practical applications of such compounds in chemical and biological systems.
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
- FT-IR, Molecular Structure, and Vibrational Analysis: The compound has been analyzed using FT-IR, NMR, and X-ray diffraction studies, revealing insights into its vibrational wavenumbers, molecular structure, and electronic properties (Raju et al., 2015).
- Molecular Docking, Vibrational, and Optical Studies: Comparative studies using experimental spectra and theoretical calculations have been conducted on derivatives of 4-oxobutanoic acid. These include analysis of hyper-conjugative interactions, charge transfer, and potential biological activities (Vanasundari et al., 2018).
Chemical Synthesis and Biological Activity
- Synthesis and Biological Activity of Derivatives: Novel derivatives of 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid have been synthesized and evaluated for biological activities such as fungicidal and insecticidal properties (Liu et al., 2004).
- Reaction Mechanisms and Product Formation: Studies on the reactions of related compounds, such as ethyl 3-oxobutanoate, provide insights into the types of products formed under specific conditions (Kato & Kimura, 1979).
- Biosynthesis of Alkaloids: The compound serves as a precursor in the biosynthesis of certain plant and bacterial naphthoquinones and alkaloids, as demonstrated in orchid species (Leete & Bodem, 1973).
Material Science and Spectroscopy
- Spectroscopic Properties and Reactivity: Investigations into the reactive and spectroscopic properties of 4-oxobutanoic acid derivatives have been performed, contributing to the understanding of their molecular geometry, stability, and potential applications in material science (Mary et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-10-5-3-8(7-11(10)17-2)9(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYFJKMVBIPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277070 | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
5333-34-6 | |
| Record name | 5333-34-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethoxyphenyl)-4-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5333-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)


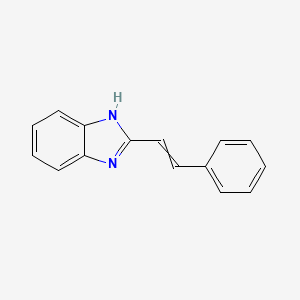
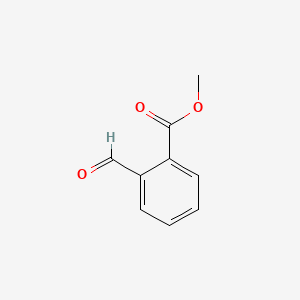
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

